4,6-Diphenyl-1,3,5-triazinan-2-one
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Overview
Description
4,6-Diphenyl-1,3,5-triazinan-2-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-1,3,5-triazinan-2-one typically involves the reaction of cyanuric chloride with aniline derivatives. The process begins with the nucleophilic substitution of cyanuric chloride by aniline to form intermediate compounds, which are then further reacted to yield the desired triazine derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Common solvents used include acetone and dioxane, while bases like sodium carbonate are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as aniline and bases like sodium carbonate are commonly used.
Electrophilic Addition: Reagents such as phenyl isocyanate can be used to introduce new functional groups into the triazine ring.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, triazine derivatives have been shown to inhibit aromatase, an enzyme involved in estrogen synthesis . This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: This compound is structurally similar but has three phenyl groups instead of two.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine:
Uniqueness: 4,6-Diphenyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4,6-diphenyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C15H15N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H2,17,18,19) |
InChI Key |
NUTHYTADVJWEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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